tert-butyl N-[(2Z)-2-(2H-1,3-benzodioxol-5-yl)-2-(hydroxyimino)ethyl]carbamate
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Overview
Description
tert-Butyl N-[(2Z)-2-(2H-1,3-benzodioxol-5-yl)-2-(hydroxyimino)ethyl]carbamate is a complex organic compound with a unique structure that includes a benzodioxole ring and a hydroxyimino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2Z)-2-(2H-1,3-benzodioxol-5-yl)-2-(hydroxyimino)ethyl]carbamate typically involves multiple steps, including nitrosation, reduction, esterification, amino group protection, and condensation . Starting from 1-methyl-1H-pyrazol-5-amine, the compound is synthesized via nitrosation, reduction, esterification, amino group protection, and condensation steps with an overall yield of 59.5% .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[(2Z)-2-(2H-1,3-benzodioxol-5-yl)-2-(hydroxyimino)ethyl]carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen peroxide (H₂O₂), sodium hydroxide (NaOH), and diphenylphosphoryl azide . The conditions for these reactions often involve specific temperatures and pH levels to ensure the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with diphenylphosphoryl azide can lead to the formation of azide derivatives, which can undergo further transformations .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of various complex molecules, including pharmaceuticals .
Medicine: In medicine, it is being investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of bacterial infections .
Industry: In the industrial sector, it is used in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl N-[(2Z)-2-(2H-1,3-benzodioxol-5-yl)-2-(hydroxyimino)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes and proteins . The hydroxyimino group plays a crucial role in these interactions, leading to the inhibition of enzyme activity or modulation of protein function .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include tert-butyl carbamate and other benzodioxole derivatives .
Uniqueness: What sets tert-butyl N-[(2Z)-2-(2H-1,3-benzodioxol-5-yl)-2-(hydroxyimino)ethyl]carbamate apart is its unique combination of a benzodioxole ring and a hydroxyimino group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C14H18N2O5 |
---|---|
Molecular Weight |
294.30 g/mol |
IUPAC Name |
tert-butyl N-[(2E)-2-(1,3-benzodioxol-5-yl)-2-hydroxyiminoethyl]carbamate |
InChI |
InChI=1S/C14H18N2O5/c1-14(2,3)21-13(17)15-7-10(16-18)9-4-5-11-12(6-9)20-8-19-11/h4-6,18H,7-8H2,1-3H3,(H,15,17)/b16-10- |
InChI Key |
QHQOXCVHIBQTTC-YBEGLDIGSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC/C(=N/O)/C1=CC2=C(C=C1)OCO2 |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=NO)C1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
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